An In-depth Technical Guide to the Physicochemical Properties of 5-cyano-2-oxo-1,2-dihydropyridine-3-carboxylic acid
An In-depth Technical Guide to the Physicochemical Properties of 5-cyano-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Foreword
For researchers, scientists, and professionals in drug development, a thorough understanding of a molecule's physicochemical properties is the bedrock of successful innovation. It is this foundational knowledge that informs everything from synthesis and purification to formulation and bioavailability. This guide provides a comprehensive exploration of the core physicochemical characteristics of 5-cyano-2-oxo-1,2-dihydropyridine-3-carboxylic acid, a heterocyclic compound with significant potential as a versatile scaffold in medicinal chemistry.[1][2][3]
This document moves beyond a simple recitation of data. Instead, it offers a practical, in-the-field perspective on how these properties are determined and, crucially, why they matter. We will delve into the causality behind experimental choices, providing detailed, self-validating protocols that ensure the generation of reliable and reproducible data. Every claim is substantiated with authoritative references, empowering you to not only understand this molecule but to confidently work with it in your own research endeavors.
Molecular Structure and Inherent Chemical Features
The starting point for any physicochemical investigation is a clear understanding of the molecule's structure. 5-cyano-2-oxo-1,2-dihydropyridine-3-carboxylic acid possesses a multifunctionalized pyridone core.
Key Structural Features:
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2-Pyridone Ring: This six-membered heterocyclic ring is a common motif in medicinal chemistry. The endocyclic amide imparts a degree of aromatic character and potential for hydrogen bonding.
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Carboxylic Acid Group: Positioned at C3, this acidic functional group is a primary determinant of the molecule's pKa and aqueous solubility.
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Cyano Group: Located at C5, this electron-withdrawing group influences the electronic distribution within the ring system and can participate in specific intermolecular interactions.
The presence of both a hydrogen bond donor (the carboxylic acid -OH and the ring N-H) and multiple hydrogen bond acceptors (the carbonyl oxygen, the carboxylic acid carbonyl oxygen, and the cyano nitrogen) suggests a high propensity for self-association in the solid state, likely forming dimers.[4] This has direct implications for its melting point and solubility.
Acidity and Ionization State (pKa)
The acid dissociation constant (pKa) is a critical parameter that dictates the extent of a molecule's ionization at a given pH. This, in turn, profoundly impacts its solubility, membrane permeability, and receptor-binding interactions. For an acidic compound like this, understanding its pKa is non-negotiable for any formulation or in-vitro testing.
Theoretical Estimation of pKa
The primary acidic proton is that of the carboxylic acid. A typical aliphatic carboxylic acid has a pKa in the range of 4-5.[5] However, the electronic environment of the pyridone ring will modulate this value. The presence of the electron-withdrawing cyano group and the delocalization of electrons within the ring system are expected to stabilize the carboxylate anion, thereby increasing the acidity (i.e., lowering the pKa). It is therefore reasonable to predict a pKa value slightly lower than that of a simple aliphatic carboxylic acid.
Experimental Determination of pKa: Potentiometric Titration
Potentiometric titration is the gold-standard method for the precise determination of pKa.[6] This technique involves the gradual addition of a titrant (a strong base, such as NaOH) to a solution of the analyte while monitoring the pH.
Workflow for pKa Determination
Caption: Workflow for pKa determination by potentiometric titration.
Detailed Protocol:
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Preparation of Analyte Solution: Accurately weigh approximately 5-10 mg of 5-cyano-2-oxo-1,2-dihydropyridine-3-carboxylic acid and dissolve it in a suitable volume (e.g., 50 mL) of deionized water. If solubility is limited, a co-solvent such as methanol or DMSO may be used, but the apparent pKa will need to be corrected to an aqueous value.
-
Titrant Preparation: Prepare a standardized solution of 0.1 M NaOH, ensuring it is carbonate-free.
-
Titration Setup: Place the analyte solution in a thermostatted vessel at a constant temperature (e.g., 25 °C) and use a magnetic stirrer for gentle agitation. Immerse a calibrated pH electrode in the solution.
-
Titration Process: Add the NaOH titrant in small, precise increments (e.g., 0.05 mL) using a calibrated burette. Allow the pH reading to stabilize after each addition before recording the value.
-
Data Analysis: Plot the recorded pH values against the volume of NaOH added. The equivalence point is the point of maximum slope on the titration curve (or the peak of the first derivative plot). The half-equivalence point occurs at exactly half the volume of titrant required to reach the equivalence point. The pH at this half-equivalence point is equal to the pKa of the carboxylic acid.[7][8]
Aqueous Solubility
Solubility is a gatekeeper property in drug development.[9] Poor aqueous solubility can lead to low bioavailability and hinder the development of intravenous formulations. Given the crystalline nature and hydrogen bonding potential of 5-cyano-2-oxo-1,2-dihydropyridine-3-carboxylic acid, its solubility is a parameter of high interest.
Experimental Determination: The Shake-Flask Method
The shake-flask method is considered the "gold standard" for determining thermodynamic solubility.[6][10] It measures the equilibrium concentration of a compound in a saturated solution.
Shake-Flask Solubility Workflow
Caption: Workflow for the shake-flask solubility assay.
Detailed Protocol:
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System Preparation: Add an excess amount of the solid compound to several vials containing aqueous buffers at different, physiologically relevant pH values (e.g., pH 2.0, 5.0, 7.4). The presence of undissolved solid is essential to ensure saturation.[10][11]
-
Equilibration: Seal the vials and place them in a shaker bath at a controlled temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient period (typically 24 to 48 hours) to ensure equilibrium is reached.[9][11]
-
Sample Separation: After equilibration, allow the vials to stand to let the excess solid settle. Alternatively, centrifuge the samples to pellet the undissolved material.
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Quantification: Carefully withdraw a known volume of the clear supernatant. Dilute the aliquot with a suitable mobile phase and analyze the concentration using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A calibration curve prepared with known concentrations of the compound is required for accurate quantification.[6]
Thermal Properties: Melting Point and Stability
The melting point (Tm) is a fundamental physical property that provides an indication of the purity and the lattice energy of a crystalline solid. Thermal stability is crucial for determining appropriate storage and handling conditions.
Experimental Determination: Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[12][13][14] It provides a precise determination of the melting point and can also reveal other thermal events like phase transitions or decomposition.[15][16]
DSC Analysis Workflow
Sources
- 1. mdpi.com [mdpi.com]
- 2. sciforum.net [sciforum.net]
- 3. researchgate.net [researchgate.net]
- 4. uobabylon.edu.iq [uobabylon.edu.iq]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 10. dissolutiontech.com [dissolutiontech.com]
- 11. downloads.regulations.gov [downloads.regulations.gov]
- 12. torontech.com [torontech.com]
- 13. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 14. DSC test: Determine the thermal properties of your materials | Deon Research Centre [deon.nl]
- 15. scribd.com [scribd.com]
- 16. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
